伊芬卡巴草酮

科学研究应用

胸腺嘧啶在科学研究中具有多种应用:

DNA 结构和功能: 胸腺嘧啶对于 DNA 的稳定性和功能至关重要,它与腺嘌呤配对形成双螺旋结构.

癌症研究: 由于紫外线照射而形成的胸腺嘧啶二聚体,人们研究了它们在突变和癌症发展中的作用.

水处理: 胸腺嘧啶二聚体用作饮用水处理厂中的紫外线消毒剂量计.

免疫疗法: 正在探索胸腺嘧啶二聚体作为肾细胞癌的潜在生物标志物.

作用机制

胸腺嘧啶主要通过其在 DNA 中的作用发挥作用:

生化分析

Biochemical Properties

Ipfencarbazone inhibits the biosynthesis of very long chain fatty acids (VLCFAs) in plants . It interacts with VLCFA elongase (VLCFAE), an enzyme involved in the elongation of VLCFAs . The inhibitory effect of Ipfencarbazone on VLCFA elongation is higher in late watergrass than in rice .

Cellular Effects

The effects of Ipfencarbazone on cells are primarily observed in its impact on fatty acid synthesis. By inhibiting VLCFA elongation, Ipfencarbazone disrupts normal cellular processes, leading to a reduction in the growth and number of tillers in plants .

Molecular Mechanism

Ipfencarbazone binds to VLCFAE irreversibly, inhibiting the enzyme’s activity . This binding interaction disrupts the normal process of VLCFA elongation, leading to the observed herbicidal effects .

Temporal Effects in Laboratory Settings

In a supervised field trial conducted on rice crops, the initial accumulation of Ipfencarbazone in rice plants was observed to decrease linearly over time . The residues reached below the limit of quantitation on the 30th and 97th day after application in both standard and double doses . The average half-life of Ipfencarbazone was approximately 4 days .

Metabolic Pathways

Ipfencarbazone is involved in the metabolic pathway of VLCFA synthesis . By inhibiting VLCFAE, it disrupts this pathway, affecting the levels of VLCFAs in the plant .

准备方法

胸腺嘧啶可以通过多种方法合成:

化学反应分析

胸腺嘧啶会发生多种化学反应:

氧化: 胸腺嘧啶在生物体死亡后,随着时间的推移会氧化成乙内酰脲.

胸腺嘧啶二聚体的形成: 在紫外光照射下,两个相邻的胸腺嘧啶分子可以形成二聚体,导致 DNA 分子发生“扭曲”.

与臭氧的反应: 胸腺嘧啶与臭氧反应,导致生成多种产物,如 5-氢过氧-5-甲基乙内酰脲.

相似化合物的比较

胸腺嘧啶与其他嘧啶碱基进行比较:

胞嘧啶: 另一种嘧啶碱基,胞嘧啶在 DNA 和 RNA 中都与鸟嘌呤配对.

腺嘌呤和鸟嘌呤: 这些是嘌呤碱基,分别在 DNA 中与胸腺嘧啶和胞嘧啶配对.

胸腺嘧啶在 DNA 稳定性中的独特作用以及它参与各种生物过程,使其成为科学研究和工业应用中备受关注的化合物。

属性

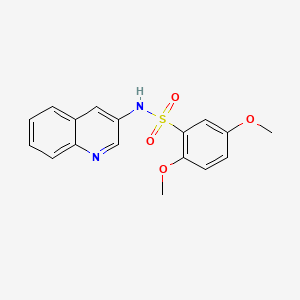

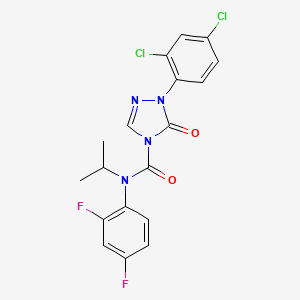

IUPAC Name |

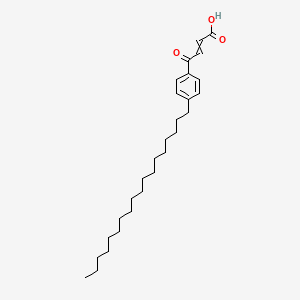

1-(2,4-dichlorophenyl)-N-(2,4-difluorophenyl)-5-oxo-N-propan-2-yl-1,2,4-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2F2N4O2/c1-10(2)25(16-6-4-12(21)8-14(16)22)17(27)24-9-23-26(18(24)28)15-5-3-11(19)7-13(15)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYXNIKICPUXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=C(C=C(C=C1)F)F)C(=O)N2C=NN(C2=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058019 | |

| Record name | Ipfencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212201-70-2 | |

| Record name | Ipfencarbazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212201702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipfencarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPFENCARBAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ14O0CKS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ipfencarbazone?

A1: Ipfencarbazone is a herbicide that acts by inhibiting the biosynthesis of very long chain fatty acids (VLCFAs) in plants. [, ] This inhibition disrupts cell division in susceptible weeds, ultimately leading to their control. [, ]

Q2: How does Ipfencarbazone interact with its target in plants?

A2: Research suggests that Ipfencarbazone irreversibly binds to VLCFA elongase (VLCFAE), the enzyme responsible for VLCFA elongation. [] This binding becomes stronger with increased pre-incubation time, indicating a time-dependent inhibition mechanism. []

Q3: Is Ipfencarbazone's inhibitory effect specific to certain plant species?

A3: While Ipfencarbazone inhibits VLCFA elongation in both rice and late watergrass, its inhibitory effect is stronger in late watergrass. [] This suggests a differential affinity of Ipfencarbazone towards the VLCFAEs of different plants, contributing to its selective herbicidal activity. []

Q4: How does the herbicidal activity of Ipfencarbazone perform under varying environmental conditions?

A4: Studies demonstrate that environmental factors like temperature, soil texture, water leakage, and flooding water depth have minimal impact on the herbicidal activity and phytotoxicity of Ipfencarbazone. [] It effectively inhibits the emergence of Echinochloa spp. for extended periods under varying soil and water conditions. []

Q5: Are there any synergistic effects observed when Ipfencarbazone is used in combination with other herbicides?

A5: Yes, research indicates that Ipfencarbazone demonstrates synergistic action when combined with certain herbicides like Tefuryltrione. [, ] These combinations enhance weed control efficacy, particularly against Echinochloa and Leptochloa species. []

Q6: Are there specific formulations of Ipfencarbazone available for agricultural use?

A6: Yes, Ipfencarbazone is commercially available in formulations like Winner® and Fighter® in Japan. [] Additionally, various other combinations incorporating Ipfencarbazone have been developed and released for agricultural applications. []

Q7: What analytical techniques are employed to detect and quantify Ipfencarbazone residues in agricultural products?

A7: Several analytical methods have been developed for Ipfencarbazone analysis. Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography/mass spectrometry (GC/MS) are used for quantification and confirmation of Ipfencarbazone residues. [] Additionally, Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for the determination of Ipfencarbazone in various matrices like agricultural products, livestock products, and seafood. []

Q8: Have any official analytical methods been established for Ipfencarbazone determination?

A8: Yes, rigorous studies have been conducted to develop and validate official analytical methods for Ipfencarbazone determination in agricultural products using GC-ECD and GC/MS. [] These methods adhere to the criteria outlined in CODEX guidelines, ensuring accuracy and reliability. []

Q9: What are the reported limits of detection and quantification for Ipfencarbazone using the developed analytical methods?

A9: The limit of detection (LOD) for Ipfencarbazone using GC-ECD is 0.003 mg/kg, while the limit of quantification (LOQ) is 0.01 mg/kg. [] These low detection and quantification limits ensure the reliable monitoring of Ipfencarbazone residues in various matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)